

# Application Notes: Synthesis of Bis(pinacolato)diboron from Tetrakis(dimethylamino)diboron

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## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)diboron*

Cat. No.: *B157049*

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## Introduction

Bis(pinacolato)diboron, often abbreviated as  $B_2pin_2$ , is a widely used reagent in organic synthesis, primarily for the preparation of pinacol boronic esters.[1][2] These esters are crucial intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]  $B_2pin_2$  is valued for its stability, as it is not sensitive to moisture and can be handled in the air.[1][4] A common and effective method for its preparation involves the reaction of **tetrakis(dimethylamino)diboron** with pinacol under acidic conditions.[1][4][5] This document provides a detailed protocol for this synthesis, targeting researchers in organic chemistry and drug development.

**Tetrakis(dimethylamino)diboron** serves as a key precursor for various (alkoxo)diborons, including bis(pinacolato)diboron.[6] The conversion represents a more atom-economical route compared to other methods, establishing it as a foundational procedure in synthetic chemistry.[7][8]

## Reaction Principle

The synthesis involves the reaction of **tetrakis(dimethylamino)diboron** with two equivalents of pinacol in the presence of an acid, typically hydrogen chloride (HCl). The acid facilitates the displacement of the dimethylamino groups, which are subsequently protonated to form dimethylamine hydrochloride, a salt that precipitates out of the reaction mixture. The desired

bis(pinacolato)diboron remains in the organic solvent and can be isolated after filtration and purification.

## Experimental Protocol

This protocol is adapted from established procedures for the synthesis of bis(pinacolato)diboron.<sup>[3][6]</sup>

Materials and Equipment:

- **Tetrakis(dimethylamino)diboron** ( $B_2[N(CH_3)_2]_4$ )
- Pinacol ( $C_6H_{14}O_2$ )
- Toluene
- Ethereal solution of hydrogen chloride (HCl)
- Pentane
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Two-liter three-necked flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Nitrogen source and bubbler
- Ice-water bath
- Büchner funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
  - Assemble a 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line and a bubbler.
  - Thoroughly flush the entire apparatus with dry nitrogen to ensure an inert atmosphere.[\[3\]](#)[\[6\]](#)
- Charging the Reactants:
  - To the flask, add **tetrakis(dimethylamino)diboron** and toluene.[\[3\]](#)[\[6\]](#)
  - Separately, prepare a solution of pinacol in toluene.[\[3\]](#)[\[6\]](#)
  - Add the pinacol solution to the flask containing the **tetrakis(dimethylamino)diboron**.[\[6\]](#)
- Reaction Execution:
  - Immerse the reaction flask in an ice-water bath to cool the mixture.[\[3\]](#)[\[6\]](#)
  - Add an ethereal solution of hydrogen chloride dropwise to the stirred solution over a period of approximately 2 hours.[\[3\]](#)[\[6\]](#) A white precipitate of dimethylamine hydrochloride will form upon addition.[\[3\]](#)[\[6\]](#)
  - After the addition is complete, remove the cooling bath and allow the slurry to stir at room temperature for an additional 4 hours.[\[3\]](#)
- Work-up and Isolation:
  - Remove the dimethylamine hydrochloride precipitate by filtration through a Büchner funnel with suction.[\[3\]](#)[\[6\]](#)
  - Concentrate the filtrate using a rotary evaporator to yield a white solid.[\[3\]](#)
- Purification:
  - Dissolve the crude solid in pentane (approx. 700 mL). If any solid remains, remove it by filtration.[\[3\]](#)

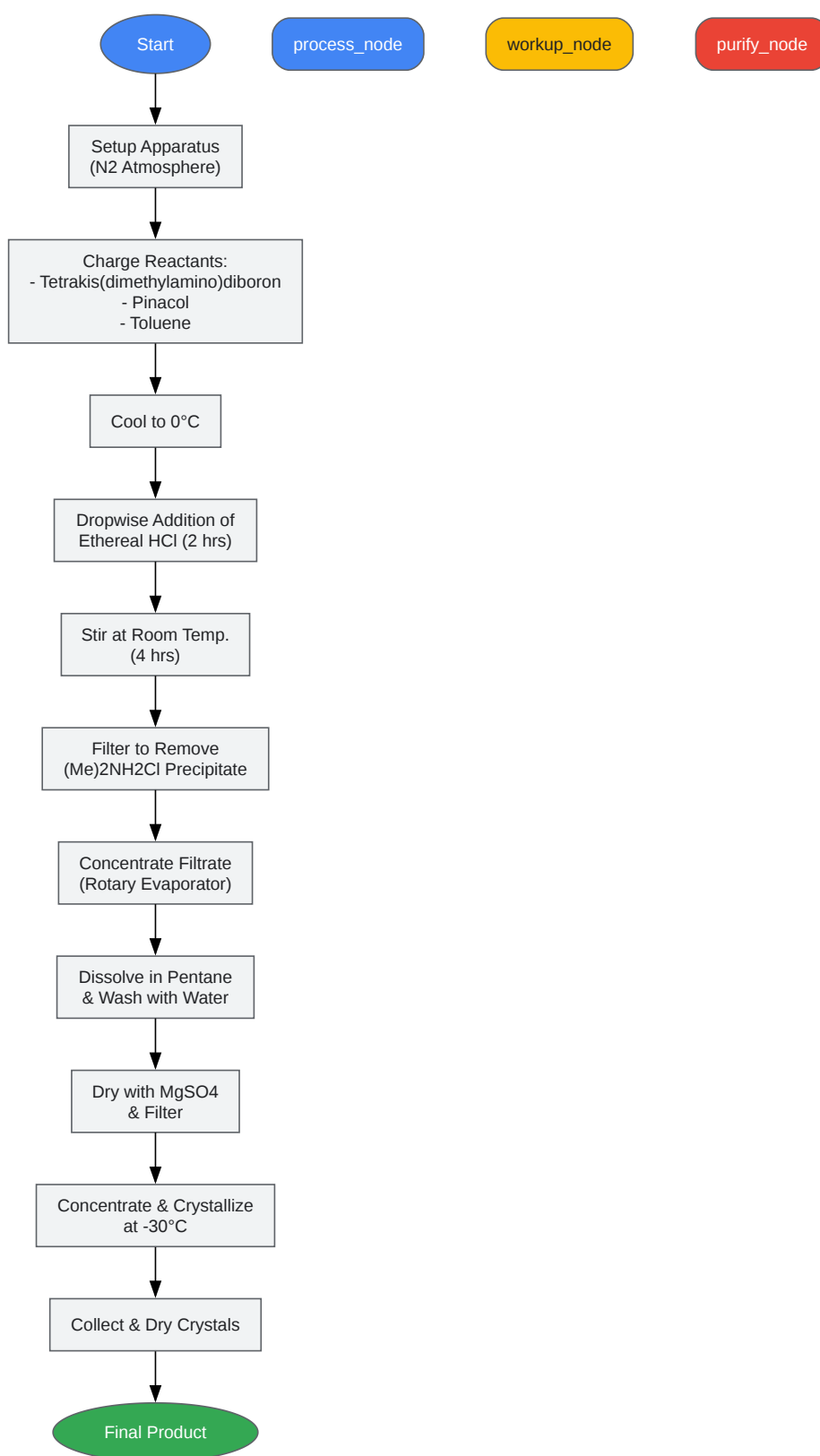
- Wash the pentane solution three times with water (500 mL portions) and then dry the organic layer over anhydrous magnesium sulfate.[3]
- Filter off the drying agent and concentrate the filtrate on a rotary evaporator to a volume of about 150 mL.[3]
- Heat the flask gently to dissolve any precipitate, then allow it to cool to room temperature, followed by chilling in a freezer (-30°C) to induce crystallization.[3]
- Collect the crystals by filtration. The mother liquor can be concentrated further to obtain additional crops of the product.[3]
- Combine all crystal fractions and dry under reduced pressure to obtain pure bis(pinacolato)diboron as colorless plates.[3] The reported melting point is 137-140 °C.[5]

## Quantitative Data Summary

The following table summarizes the stoichiometry and yields reported in representative literature procedures.

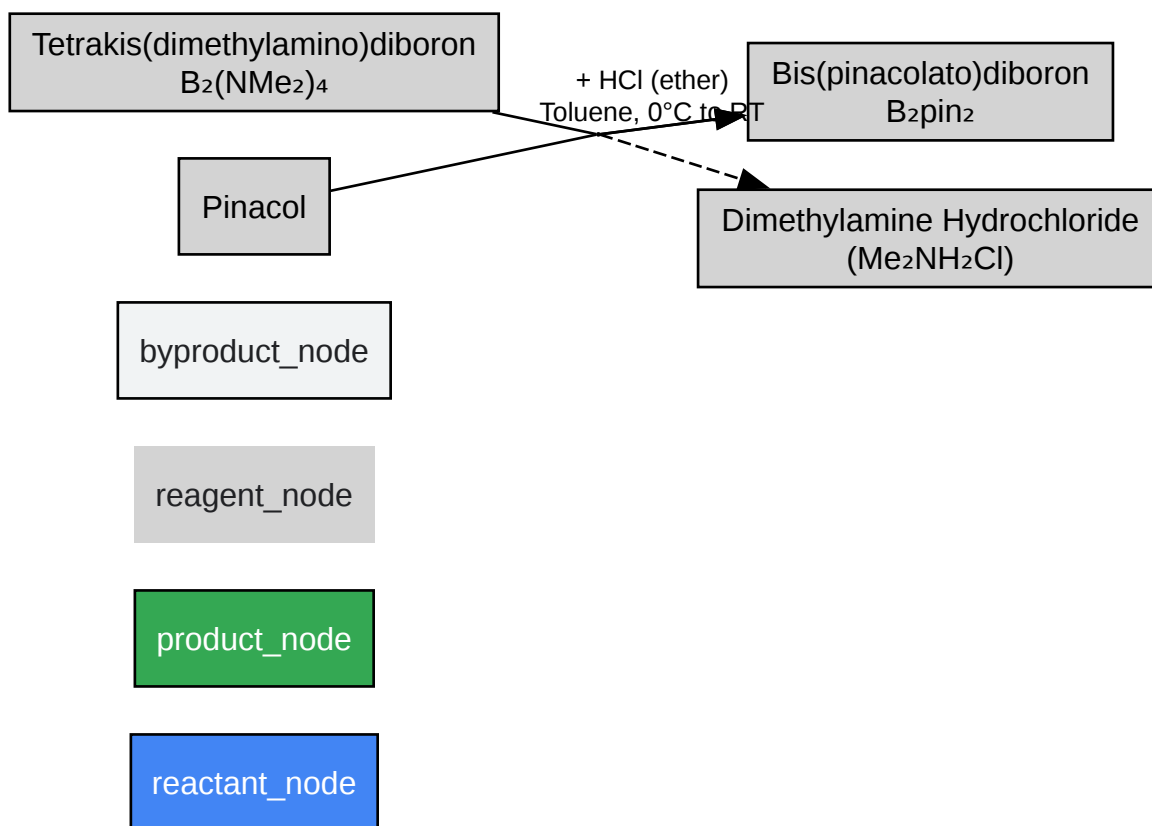
Parameter	Procedure 1[6]	Procedure 2[3]
Tetrakis(dimethylamino)diboron	53.7 g (0.271 mol)	64.4 g (0.325 mol)
Pinacol	64.4 g (0.545 mol)	76.9 g (0.652 mol)
Hydrogen Chloride (Ethereal Sol.)	203 mL (1.10 mol of 5.4 M)	200 mL (1.32 mol of 6.6 M)
Solvent (Toluene)	850 mL	1000 mL
Reaction Time	2 hr addition, then stir	2 hr addition, 4 hr stir
Reaction Temperature	0°C (addition)	0°C (addition), RT (stir)
Reported Yield	91% (submitter)	91%

## Visualizations



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Caption: Experimental workflow for the synthesis of bis(pinacolato)diboron.



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Caption: Reaction scheme for the formation of bis(pinacolato)diboron.

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